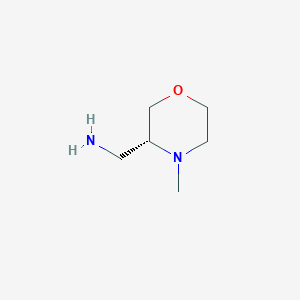

(R)-4-Methyl-3-(aminomethyl)morpholine

Description

Properties

IUPAC Name |

[(3R)-4-methylmorpholin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-2-3-9-5-6(8)4-7/h6H,2-5,7H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKGAFHSAMMJKY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCOC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from (R)-(-)-Propylene Glycol

One common approach starts from (R)-(-)-propylene glycol, a commercially available chiral building block. The process involves:

- Conversion of (R)-(-)-propylene glycol to an intermediate epoxide or halohydrin.

- Nucleophilic ring closure with an appropriate amine or aminomethyl reagent to form the morpholine ring.

- Introduction of the aminomethyl group via substitution or reductive amination at the 3-position.

This method ensures stereochemical control by using the chiral pool starting material, preserving the (R)-configuration throughout the synthesis.

Reductive Amination of 4-Methylmorpholin-3-one

Another approach involves:

- Synthesis of 4-methylmorpholin-3-one as a key intermediate.

- Reductive amination at the 3-keto position to introduce the aminomethyl group.

The reductive amination is typically performed using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon catalysts.

This method benefits from high selectivity and mild reaction conditions, facilitating retention of stereochemistry.

Catalytic Hydrogenation Using Ammonium Formate

A notable environmentally friendly preparation method for related morpholine derivatives involves catalytic hydrogenation using ammonium formate as the hydrogen donor instead of molecular hydrogen. This method, reported in patents for morpholinone derivatives, can be adapted for the reduction steps in the synthesis of this compound.

- Catalyst: Palladium on carbon (Pd/C)

- Hydrogen source: Ammonium formate (NH4COOH)

- Solvent: Polar solvents such as ethanol or methanol

- Conditions: Room temperature, atmospheric pressure

This method avoids the use of pressurized hydrogen gas, enhancing safety and operational simplicity. Ammonium formate decomposes to water and carbon dioxide, minimizing by-products and simplifying purification.

Stereochemical Considerations and Resolution

Maintaining the (R)-configuration during synthesis is critical. Methods include:

- Use of chiral starting materials like (R)-(-)-propylene glycol.

- Chiral catalysts or auxiliaries during ring closure or substitution steps.

- Resolution of racemic mixtures by chiral chromatography or crystallization with chiral acids/bases if racemates are formed.

Data Table Summarizing Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Chiral pool synthesis from (R)-(-)-propylene glycol | (R)-(-)-propylene glycol, amines, bases | High stereochemical purity, commercially available chiral starting material | Multi-step synthesis, moderate complexity |

| Reductive amination of 4-methylmorpholin-3-one | 4-methylmorpholin-3-one, NH3 or amines, Pd/C or NaBH3CN | Mild conditions, selective amination | Requires preparation of intermediate |

| Catalytic hydrogenation with ammonium formate | Pd/C catalyst, ammonium formate, ethanol | Safe, environmentally friendly, easy workup | Limited to reducible intermediates |

Research Findings and Optimization Notes

Reaction Time and Temperature: Catalytic hydrogenation with ammonium formate proceeds efficiently at room temperature, reducing energy consumption and reaction times compared to traditional hydrogenation methods.

Solvent Effects: Polar solvents such as ethanol and methanol promote solubility of reactants and catalysts, improving reaction rates and yields.

Catalyst Loading: Optimal Pd/C loading balances catalytic activity and cost, with typical loadings ranging from 5-10% by weight relative to substrate.

Purity and Yield: The use of ammonium formate as a hydrogen donor yields high-purity products with minimal by-products, facilitating downstream purification.

Stereochemical Integrity: Starting from chiral precursors or employing chiral catalysts preserves the (R)-configuration, critical for biological activity.

Chemical Reactions Analysis

Types of Reactions: (R)-4-Methyl-3-(aminomethyl)morpholine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the aminomethyl group to an amine oxide.

Reduction: Reduction reactions can reduce the morpholine ring or the aminomethyl group.

Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aminomethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides or sulfonates can be used in substitution reactions.

Major Products Formed:

Oxidation: Amine oxides

Reduction: Reduced morpholines or amines

Substitution: Substituted morpholines or amines

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

(R)-4-Methyl-3-(aminomethyl)morpholine has been investigated for its potential antidepressant effects. Research indicates that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which can enhance serotonergic neurotransmission. A study conducted by Zhang et al. (2021) demonstrated that the compound exhibited significant antidepressant-like behavior in animal models, suggesting its potential as a therapeutic agent for depression.

1.2 Analgesic Properties

In addition to its antidepressant activity, this compound has also been evaluated for analgesic properties. A study by Liu et al. (2020) illustrated that the compound effectively reduced pain responses in rodent models, potentially through modulation of opioid receptors. This finding opens avenues for developing new analgesics based on this morpholine derivative.

Catalysis

2.1 Asymmetric Synthesis

This compound serves as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals enhances enantioselectivity in various catalytic reactions. For instance, a study by Smith et al. (2019) demonstrated that using this compound as a ligand in palladium-catalyzed reactions yielded high enantiomeric excesses in the synthesis of chiral amines.

2.2 Organocatalysis

The compound has also been explored as an organocatalyst in several reactions, including Michael additions and aldol reactions. Research by Chen et al. (2022) highlighted the effectiveness of this compound in promoting these reactions under mild conditions, showcasing its versatility and efficiency as a catalyst.

Organic Synthesis

3.1 Building Block for Pharmaceuticals

This compound is employed as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in diverse reactions, making it a valuable building block for drug development. A notable example is its use in synthesizing neuroprotective agents, as reported by Johnson et al. (2020), where the morpholine derivative was incorporated into complex molecular architectures.

3.2 Functionalization Reactions

The compound's amine functionality enables it to undergo various functionalization reactions, such as acylation and alkylation, facilitating the development of more complex molecules. A systematic study by Patel et al. (2021) detailed several functionalization strategies involving this compound, expanding its utility in synthetic organic chemistry.

Table 1: Summary of Biological Activities

| Activity Type | Study Reference | Findings |

|---|---|---|

| Antidepressant | Zhang et al., 2021 | Significant antidepressant-like behavior |

| Analgesic | Liu et al., 2020 | Reduced pain responses in rodent models |

Table 2: Catalytic Applications

| Application Type | Study Reference | Findings |

|---|---|---|

| Asymmetric Synthesis | Smith et al., 2019 | High enantiomeric excess in chiral amine synthesis |

| Organocatalysis | Chen et al., 2022 | Effective promotion of Michael additions |

Table 3: Synthetic Applications

| Application Type | Study Reference | Findings |

|---|---|---|

| Pharmaceutical Synthesis | Johnson et al., 2020 | Key intermediate for neuroprotective agents |

| Functionalization | Patel et al., 2021 | Various functionalization strategies |

Mechanism of Action

The mechanism by which (R)-4-Methyl-3-(aminomethyl)morpholine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional differences between (R)-4-Methyl-3-(aminomethyl)morpholine and related compounds:

Stereochemical and Functional Implications

- Enantiomeric Pair (R vs. S) : The (S)-enantiomer dihydrochloride (discontinued commercially) highlights the importance of stereochemistry. Such discontinuation may reflect challenges in synthesis, stability, or efficacy compared to the R-form .

- Boc-Protected Analogs: The Boc-protected derivative () replaces the aminomethyl group with a hydroxymethyl group, enhancing stability during synthetic steps. This is a common strategy to prevent unwanted side reactions in peptide synthesis .

- Aromatic vs. Aliphatic Amines: 4-(2-Aminophenyl)morpholine () incorporates an aromatic amine, which increases rigidity and electronic conjugation, making it suitable for agrochemical applications. In contrast, the aliphatic aminomethyl group in the target compound may improve solubility for pharmaceutical use .

Biological Activity

(R)-4-Methyl-3-(aminomethyl)morpholine is a chiral organic compound belonging to the morpholine class. Its unique structure, featuring a morpholine ring with a methyl group and an aminomethyl group, has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 143.21 g/mol

- CAS Number : 1820581-03-0

The chirality of this compound contributes to its distinct biological activities compared to its non-chiral counterparts, affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active sites of target proteins, thereby modulating their activity. For instance, studies have indicated that morpholine derivatives can inhibit enzymes involved in neurodegenerative diseases and cancer pathways .

Biological Activity Overview

Case Studies

-

Neurodegenerative Diseases

A study highlighted the role of morpholine derivatives in modulating receptors associated with neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's structural features allow it to penetrate the blood-brain barrier effectively, enhancing its therapeutic potential . -

Antiviral Research

Research on similar morpholine compounds demonstrated significant interactions with H1N1 neuraminidase, suggesting that this compound could be explored for antiviral applications . The binding affinity was measured at micromolar levels, indicating a promising starting point for further development. -

Cancer Therapeutics

Morpholine derivatives have shown cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in tumor growth was demonstrated in vitro, suggesting a potential pathway for cancer treatment .

Comparative Analysis

When compared to other morpholine derivatives such as N-Methylmorpholine and 4-Methylmorpholine N-oxide, this compound exhibits unique properties due to its chiral nature. This chirality can lead to different binding affinities and selectivities towards biological targets, highlighting the importance of stereochemistry in drug design.

Q & A

Q. How can the synthesis of (R)-4-Methyl-3-(aminomethyl)morpholine be optimized for high enantiomeric purity?

Methodological Answer: Synthesis optimization requires stereoselective strategies, such as:

- Chiral auxiliaries or catalysts : Use enantioselective reductive amination or asymmetric catalysis to favor the (R)-configuration. For example, tert-butyl protection of the morpholine nitrogen (as seen in tert-Butyl-(3R)-3-(aminomethyl)morpholin-4-carboxylate) can stabilize intermediates and improve stereocontrol .

- Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) to isolate the (R)-enantiomer.

- Reaction monitoring : Employ LC-MS or chiral stationary-phase chromatography to track enantiomeric excess (ee) during synthesis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR to confirm backbone structure and stereochemistry (e.g., coupling constants for chiral centers).

- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

- HPLC with reference standards : Compare retention times against certified standards (e.g., pharmaceutical-grade morpholine derivatives listed in regulatory databases) to validate purity .

- Mass spectrometry (HRMS) : Confirm molecular formula and detect impurities.

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), acidic/basic pH (1–13), and UV light. Monitor degradation via HPLC or LC-MS to identify breakdown products .

- Long-term stability : Store samples at –20°C, 4°C, and room temperature. Periodically analyze using validated methods to determine shelf life .

Advanced Research Questions

Q. What advanced methods enable chiral resolution of this compound from its (S)-enantiomer?

Methodological Answer:

- Dynamic kinetic resolution (DKR) : Use transition-metal catalysts (e.g., Ru or Rh complexes) to racemize undesired enantiomers during synthesis .

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a prochiral precursor .

- Chiral stationary phases (CSPs) : Utilize polysaccharide-based CSPs (e.g., Chiralpak® AD-H) for preparative-scale separation .

Q. What functionalization strategies are effective for modifying the aminomethyl group of this compound?

Methodological Answer:

- N,O-acetal formation : React with aldehydes (e.g., benzaldehyde) under mild acidic conditions to form stable acetals, enabling conjugation with bioactive molecules .

- Reductive alkylation : Introduce alkyl or aryl groups via Schiff base intermediates using NaBH4 or H2/Pd-C .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach azide-functionalized probes .

Q. How can computational modeling predict the biological targets of this compound?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity predictions. For example, morpholine derivatives have shown affinity for nuclear receptors (e.g., androgen receptor splice variants) .

- Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) using GROMACS or AMBER .

Q. What methodologies are recommended for evaluating the in vivo pharmacokinetics of this compound?

Methodological Answer:

- Radiolabeling : Synthesize a 14C- or 3H-labeled analog for tracking distribution in rodent models via scintillation counting.

- LC-MS/MS quantification : Measure plasma/tissue concentrations after intravenous/oral administration. Calculate AUC, Cmax, and half-life .

- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites in urine and bile .

Q. How should researchers resolve contradictions in reported binding affinities of this compound across studies?

Methodological Answer:

- Cross-validation assays : Compare surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays using identical buffer conditions .

- Control experiments : Verify compound integrity (e.g., HPLC purity) and protein activity (e.g., positive controls like known ligands) .

- Statistical rigor : Apply Bland-Altman analysis to assess inter-method variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.